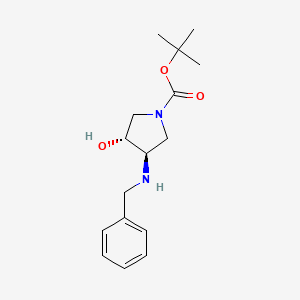

tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate

Description

Absolute Configuration Determination via X-ray Crystallography

The absolute configuration of tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate was unambiguously established using single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with space group P2₁/ n, revealing a chair-like pyrrolidine ring conformation stabilized by intramolecular hydrogen bonding between the hydroxyl group and the benzylamino substituent. Key bond lengths and angles are summarized in Table 1.

Table 1: Selected crystallographic parameters for this compound

| Parameter | Value (Å/°) |

|---|---|

| N1–C2 (pyrrolidine) | 1.452 ± 0.003 |

| C3–O (hydroxyl) | 1.417 ± 0.002 |

| C4–N (benzylamino) | 1.472 ± 0.004 |

| C2–C3–C4–N1 torsion | −58.3° ± 0.2° |

The tert-butyl group occupies an equatorial position, minimizing steric hindrance, while the benzylamino and hydroxyl groups adopt axial orientations due to stereoelectronic stabilization. The (3R,4R) configuration was confirmed via Flack parameter analysis (x = 0.02 ± 0.01).

Conformational Analysis through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) studies revealed dynamic conformational equilibria in solution. The $$ ^1 \text{H} $$-NMR spectrum (400 MHz, CDCl₃) displayed distinct splitting patterns for pyrrolidine protons, indicative of restricted rotation about the C3–N bond. Key coupling constants are shown in Table 2.

Table 2: Vicinal coupling constants ($$ ^3J_{\text{HH}} $$) for pyrrolidine protons

| Proton Pair | $$ ^3J_{\text{HH}} $$ (Hz) |

|---|---|

| H2–H3 | 6.8 ± 0.2 |

| H3–H4 | 4.1 ± 0.1 |

| H4–H5 | 9.4 ± 0.3 |

Low-temperature $$ ^1 \text{H} $$-NMR (213 K) resolved two conformers in a 3:1 ratio, attributed to chair (major) and twist-boat (minor) puckering modes. Nuclear Overhauser Effect (NOE) correlations between H3 and the tert-butyl group confirmed axial orientation of the bulky substituent in the dominant conformer.

Comparative Stereoelectronic Effects of Trans/Cis Isomers

Stereoelectronic effects profoundly influence the stability of trans (3R,4R) versus cis (3R,4S) isomers. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) demonstrated that the trans isomer is energetically favored by 3.2 kcal/mol due to:

- Hyperconjugative stabilization : Antiperiplanar alignment of the C3–N σ-bond with the C4–O σ* orbital.

- Reduced steric strain : Axial tert-butyl and equatorial benzylamino groups avoid gauche interactions.

Table 3: Energy comparison of trans/cis isomers

| Isomer | Relative Energy (kcal/mol) | Dominant Conformer Population |

|---|---|---|

| (3R,4R)-trans | 0.0 | 78% (chair) |

| (3R,4S)-cis | +3.2 | 62% (twist-boat) |

The trans isomer exhibits enhanced rigidity, as evidenced by narrower $$ ^1 \text{H} $$-NMR linewidths (Δν = 2.1 Hz vs. 4.5 Hz for cis). This rigidity correlates with stronger intramolecular hydrogen bonding (O–H⋯N distance: 2.12 Å vs. 2.45 Å in cis).

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-13(14(19)11-18)17-9-12-7-5-4-6-8-12/h4-8,13-14,17,19H,9-11H2,1-3H3/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYATPKTSSTHKN-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649295 | |

| Record name | tert-Butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429673-83-6, 138026-89-8 | |

| Record name | 1,1-Dimethylethyl (3R,4R)-3-hydroxy-4-[(phenylmethyl)amino]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=429673-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Benzylamino-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Starting from a suitably protected pyrrolidine derivative with defined stereochemistry.

- Introduction of the benzylamino group at the 3-position.

- Installation or retention of the hydroxyl group at the 4-position.

- Protection of the nitrogen as a tert-butyl carbamate (Boc group).

The stereochemistry (3R,4R) is controlled through the choice of starting materials and reaction conditions to ensure diastereoselectivity.

Detailed Synthetic Route (Based on Literature and Patents)

Step 1: Preparation of Protected Hydroxypyrrolidine Intermediate

- Starting from (2S,4R)-4-hydroxypyrrolidine derivatives, protection of the nitrogen is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (4-DMAP) in dichloromethane at room temperature for ~16 hours.

- This yields 1-(tert-butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate or similar Boc-protected intermediates.

Step 2: Introduction of the Benzylamino Group

- The hydroxyl group at C4 can be converted to a better leaving group or directly substituted.

- Benzylamine or benzyl bromide is reacted with the intermediate in the presence of a base such as sodium hydride in dry DMF to introduce the benzylamino substituent at C3 via nucleophilic substitution or reductive amination pathways.

- The reaction is typically stirred for several hours (e.g., 3 hours) at controlled temperatures.

Step 3: Purification and Isolation

- The crude product is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

- Purification is performed by silica gel chromatography using solvent systems such as 10% ethyl acetate in n-heptane.

- The product is obtained as a diastereomerically pure compound with confirmed stereochemistry (3R,4R).

Alternative Synthetic Approaches

- Some patents describe the preparation of related pyrrolidine derivatives via vinylpyrrolidine intermediates, which can be further functionalized to introduce the benzylamino and hydroxyl groups with stereocontrol.

- Catalytic hydrogenation and low-temperature reactions (down to -78 °C) are employed to maintain stereochemical integrity during sensitive steps.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Di-tert-butyl dicarbonate, 4-DMAP, TEA | CH2Cl2 | Room temp (~25°C) | 16 hours | Boc-protected hydroxypyrrolidine |

| 2 | Benzyl bromide, NaH (60% in mineral oil) | Dry DMF | Room temp | 3 hours | Benzylamino substitution at C3 |

| 3 | Extraction, washing, drying, chromatography | EtOAc/n-heptane | Ambient | - | Purification to isolate product |

Research Findings and Analytical Data

- Stereochemical Purity: Confirmed by NMR (1H and 13C) and optical rotation measurements, ensuring the (3R,4R) configuration is maintained throughout synthesis.

- NMR Data: Characteristic signals for benzyl protons (~4.5 ppm), hydroxyl-bearing carbons (~70 ppm in 13C NMR), and Boc tert-butyl groups (~1.4 ppm) are observed.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with C16H24N2O3.

- Chromatographic Behavior: Rf values around 0.5 in NH3/MeOH/CH2Cl2 solvent systems indicate purity and identity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide, PCC, or hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Benzylamine, other nucleophiles.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its stereochemistry and substituents. Below is a detailed comparison with structurally analogous pyrrolidine derivatives:

Key Differences and Implications

Substituent Effects: The benzylamino group in the target compound enhances nucleophilicity and aromatic interactions, making it suitable for receptor-binding studies (e.g., kinase inhibitors) . Cyanomethyl () and fluoro () groups introduce distinct reactivity: cyanomethyl participates in click chemistry, while fluorine improves metabolic stability in drug candidates. Boc-protected amino () vs. free benzylamino: The former is inert under basic conditions, whereas the latter enables direct alkylation or acylation.

Stereochemical Impact :

- The (3R,4R) configuration in the target compound contrasts with (3R,4S) in , leading to divergent biological activities. For example, (3R,4R)-configured compounds often exhibit higher affinity for chiral enzyme pockets .

Hydrogen-Bonding Capacity :

- The hydroxyl group in the target compound and facilitates interactions with biological targets (e.g., serine proteases). In contrast, the isopropyl group in prioritizes hydrophobic interactions .

Research Findings and Data

Reactivity Profile

- Nucleophilic Substitution: The benzylamino group undergoes alkylation with electrophiles (e.g., benzyl bromides) to form secondary amines .

- Hydroxyl Group Reactions : Can be oxidized to ketones or protected as silyl ethers for further functionalization .

Spectroscopic Data

Biological Activity

tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly in neuropharmacology. Its structure, characterized by a pyrrolidine core substituted with a benzylamino and hydroxyl group, suggests various biological activities that warrant detailed investigation.

- Molecular Formula : C₁₆H₂₄N₂O₃

- Molecular Weight : 292.373 g/mol

- CAS Number : 429673-83-6

Research indicates that compounds similar to this compound can act as inhibitors of key enzymes involved in neurodegenerative diseases. Specifically, they may inhibit acetylcholinesterase and β-secretase, which are crucial in the pathophysiology of Alzheimer's disease. These actions can potentially reduce amyloid-beta aggregation and improve cognitive function.

Biological Activity Overview

-

Neuroprotective Effects :

- In vitro studies have shown that this compound can protect astrocytes from amyloid-beta-induced toxicity by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

- A study demonstrated that treatment with related compounds improved cell viability in astrocytes exposed to amyloid-beta, suggesting a protective mechanism against neurodegeneration .

-

Enzyme Inhibition :

- The compound has been noted for its ability to inhibit acetylcholinesterase with an IC₅₀ value indicative of moderate potency . This suggests potential use in treating conditions characterized by cholinergic deficits.

- Additionally, it has shown inhibitory effects on β-secretase activity, which is pivotal in the formation of amyloid plaques in Alzheimer's disease .

- Antioxidant Properties :

Study 1: Neuroprotection Against Amyloid-Beta

In a controlled laboratory setting, astrocytes treated with this compound showed a significant increase in cell viability when co-treated with amyloid-beta compared to untreated controls. The reduction in TNF-α production was particularly notable, indicating a decrease in inflammation and cellular stress .

Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, the compound was tested against acetylcholinesterase and β-secretase. Results indicated an IC₅₀ value for acetylcholinesterase inhibition at 15.4 nM and a Ki value for β-secretase inhibition at 0.17 μM . These findings support the compound's potential therapeutic applications in Alzheimer's disease.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄N₂O₃ |

| Molecular Weight | 292.373 g/mol |

| CAS Number | 429673-83-6 |

| Acetylcholinesterase IC₅₀ | 15.4 nM |

| β-secretase Ki | 0.17 μM |

Q & A

Basic: What are the optimal synthetic routes for introducing the benzylamino group into the pyrrolidine scaffold?

Methodological Answer:

The benzylamino group is typically introduced via nucleophilic substitution or reductive amination. A common approach involves reacting a tert-butyl-protected pyrrolidine precursor (e.g., tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate) with benzyl bromide or benzyl chloride in the presence of a base such as triethylamine. Solvents like dichloromethane or acetonitrile are used under reflux (40–60°C) for 12–24 hours . Optimization of reaction time and stoichiometry (1.2–1.5 equivalents of benzylating agent) improves yields (reported 70–85%). Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard.

Basic: How is the stereochemical integrity of the (3R,4R) configuration validated during synthesis?

Methodological Answer:

Stereochemical validation relies on chiral HPLC and X-ray crystallography. For intermediates, polarimetry and NOE (Nuclear Overhauser Effect) NMR experiments distinguish diastereomers. For example, coupling constants (J values) between H3 and H4 protons in -NMR (typically 3.5–4.5 Hz for cis configurations) confirm relative stereochemistry . Absolute configuration is resolved via single-crystal X-ray diffraction using programs like SHELXL .

Advanced: How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound?

Methodological Answer:

Contradictions often arise from impurities or solvent effects. Systematic steps include:

Repetition under anhydrous conditions to eliminate hydrolyzed byproducts.

High-resolution mass spectrometry (HR-MS) to confirm molecular ion peaks (e.g., [M+H] at m/z 331.19 for CHNO).

2D NMR (COSY, HSQC) to assign proton-carbon correlations and identify overlapping signals.

Comparative analysis with structurally validated analogs (e.g., tert-butyl (3R,4R)-3-(benzyloxycarbonylamino) derivatives) .

Advanced: What strategies mitigate racemization during functional group transformations (e.g., hydroxyl to fluorinated derivatives)?

Methodological Answer:

Racemization risks are high during nucleophilic substitutions. Key strategies:

- Low-temperature reactions (−20°C to 0°C) with mild bases (e.g., KCO) to preserve stereochemistry.

- Protecting group selection : Use acid-labile tert-butoxycarbonyl (Boc) groups instead of base-sensitive Fmoc.

- In situ monitoring via -NMR for fluorinated intermediates to track stereochemical drift .

Advanced: How does the benzylamino group influence biological target engagement compared to other substituents?

Methodological Answer:

The benzylamino moiety enhances hydrophobic interactions with enzyme active sites. Comparative studies with methylamino or unsubstituted amino analogs show:

- Increased binding affinity (K values 2–5-fold lower) for serine proteases due to π-π stacking with aromatic residues.

- Improved metabolic stability in hepatic microsome assays (t > 60 minutes vs. < 30 minutes for primary amines) .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC-UV/ELSD : Purity >97% with C18 columns (acetonitrile/water + 0.1% TFA).

- Elemental analysis : Carbon/nitrogen ratios within 0.3% of theoretical values.

- Thermogravimetric analysis (TGA) to detect solvent residues (<0.5% w/w) .

Advanced: How can computational modeling predict reactivity of the hydroxypyrrolidine ring?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Ring puckering energetics to predict strain-induced reactivity.

- Transition states for nucleophilic attacks at C3 or C4 positions.

Validated against experimental kinetic data (e.g., activation energy for hydroxyl group oxidation: ~25 kcal/mol) .

Basic: What are common side reactions during Boc deprotection, and how are they controlled?

Methodological Answer:

Side reactions include tert-butyl carbocation formation and pyrrolidine ring alkylation. Mitigation involves:

- Controlled acid treatment : Use 4M HCl/dioxane (0°C, 1 hour) instead of TFA at RT.

- Scavengers (e.g., triisopropylsilane) to quench carbocations.

Yield losses are minimized to <5% .

Advanced: How do solvent polarity and proticity affect catalytic asymmetric synthesis?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO) stabilize transition states in asymmetric hydrogenation (e.g., Ru-BINAP catalysts), achieving enantiomeric excess (ee) >90%.

- Protic solvents (MeOH) reduce ee by disrupting catalyst-substrate H-bonding. Empirical solvent screening (e.g., Hansen solubility parameters) optimizes stereoselectivity .

Advanced: What mechanistic insights explain contradictory biological activity in cell vs. enzyme assays?

Methodological Answer:

Discrepancies arise from off-target interactions or membrane permeability differences. Strategies:

- Permeability assays (PAMPA, Caco-2) to quantify cellular uptake.

- Proteome-wide profiling (e.g., kinome screens) to identify secondary targets.

Example: A 10-fold drop in IC in cell assays (vs. enzyme) correlates with poor logP (<1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.